8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one
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Overview
Description
8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one is a chemical compound with the CAS Number: 1597963-23-9 . It has a molecular weight of 238.08 .
Synthesis Analysis
There is a metal-free visible light-catalyzed green synthesis method of 3-position substituted 3,4-dihydroisoquinoline-1 (2H)-one compounds without metal participation . This method initially proposed the reaction mechanism of visible light-catalyzed free radical involvement .Molecular Structure Analysis
The molecular formula of this compound is C10H8BrNO . The InChI Code is 1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)10(13)12-6/h2-5H,1H3,(H,12,13) .Chemical Reactions Analysis
The reaction proceeds via single-electron transfer (SET) of the EosinY Na*, intermediate I participates in the catalytic cycle to form N • intermediate II, the excited state EosinY Na* gives an electron-generated reduced state of EosinY Na •−, subsequently N • and olefins undergo intramolecular free radical addition and cyclization to form carbon radical intermediate III, which undergoes SET again and loses an electron to obtain carbon anion intermediate IV and thus the photoredox catalyst regenerates .Physical and Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Organic Synthesis and Chemical Reactions
The compound 8-Bromo-3-methyl-1,2-dihydroisoquinolin-1-one and its derivatives have been extensively studied in the field of organic synthesis and chemical reactions. One study demonstrates the reactivity of related tetrahydroisoquinoline compounds with alkyllithium, leading to various products through 1,2 and 1,4 additions. This finding is crucial for understanding the chemical behavior of these compounds under different conditions and could be pivotal in synthesizing complex molecules for various applications, including medicinal chemistry (Orito et al., 2000).
Advanced Synthesis Techniques
A study by Glossop (2007) highlighted an advanced technique for synthesizing derivatives of this compound. The research outlines a microwave-assisted synthesis approach, providing a more efficient and rapid method compared to traditional techniques. This is particularly relevant for accelerating the production of these compounds for further research and development in various scientific fields (Glossop, 2007).
Quantum Chemical Assessments
A computational assessment was conducted to understand the electronic structure of compounds structurally similar to this compound. This type of research is fundamental for predicting the reactivity and stability of these compounds, which is crucial for their application in material science and pharmacology (Schöneboom et al., 2003).
Synthesis of Key Intermediates in Drug Discovery
The compound has also been mentioned in the context of drug discovery. Nishimura and Saitoh (2016) described the synthesis of a key intermediate in their drug discoveries, highlighting the compound's significance in the field of medicinal chemistry. The improved synthesis route they developed underscores the importance of these compounds in streamlining drug development processes (Nishimura & Saitoh, 2016).
Safety and Hazards
Properties
IUPAC Name |
8-bromo-3-methyl-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)10(13)12-6/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZYODAXWHQLGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)Br)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1597963-23-9 |
Source
|
Record name | 8-bromo-3-methyl-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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